molecular formula C14H10N2O B3265202 N-(2-cyanophenyl)benzamide CAS No. 40288-69-5

N-(2-cyanophenyl)benzamide

Cat. No. B3265202
CAS RN: 40288-69-5
M. Wt: 222.24 g/mol
InChI Key: IQAAKQSNMORTCT-UHFFFAOYSA-N
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Description

N-(2-cyanophenyl)benzamide, also known as N-(2-cyanophenyl)benzamide or N-(2-cyanophenyl)benzamide, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a white crystalline powder that is insoluble in water but soluble in organic solvents.

Scientific Research Applications

1. Melanoma Imaging and Therapy

Research by Eisenhut et al. (2000) has demonstrated that radioiodinated N-(dialkylaminoalkyl)benzamides can be used for melanoma imaging using scintigraphy and SPECT. In particular, derivatives of N-(2-diethylaminoethyl)benzamides with specific phenyl substituents showed high melanoma uptake and tissue selectivity, suggesting potential for both melanoma imaging and radionuclide therapy (Eisenhut et al., 2000).

2. Synthesis of Heterocyclic Compounds

Fathalla and Pazdera (2002) reported that the reaction of N-(2-cyanophenyl)benzimidoyl chloride with thioamides results in the formation of different cyclic products such as 3,1-benzothiazine, 1,3,5-benzotriazocine, and quinazoline. This indicates its use in the synthesis of heterocyclic skeletons, important in various chemical and pharmaceutical applications (Fathalla & Pazdera, 2002).

3. Chemosensors for Cyanide Detection

Sun, Wang, and Guo (2009) developed N-nitrophenyl benzamide derivatives as chemosensors for detecting cyanide in aqueous environments. The high selectivity of these compounds towards CN− highlights their potential in monitoring cyanide concentrations in water samples (Sun, Wang, & Guo, 2009).

4. Synthesis of N-(2-cyanoaryl)benzamides and Quinazolinones

Wu et al. (2014) developed a procedure for synthesizing N-(2-cyanoaryl)benzamides using aryl bromides and 2-aminobenzonitriles. The study also demonstrated the sequential synthesis of quinazolinones, indicating the compound's role in creating these important chemical structures (Wu et al., 2014).

5. Colorimetric Sensing of Fluoride Anions

Younes et al. (2020) synthesized a series of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives that showed a drastic color transition in response to fluoride anions. This suggests its application in colorimetric sensing for fluoride detection in solutions (Younes et al., 2020).

6. Synthesis of 4H-benzo[d][1,3]oxazin-4-ones

Wang et al. (2015) described a palladium-catalyzed strategy to synthesize 4H-benzo[d][1,3]oxazin-4-ones using N-(2-bromophenyl)benzamides. The efficiency of this method in producing important chemical structures underscores the versatility of N-(2-cyanophenyl)benzamide derivatives (Wang et al., 2015).

properties

IUPAC Name

N-(2-cyanophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O/c15-10-12-8-4-5-9-13(12)16-14(17)11-6-2-1-3-7-11/h1-9H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQAAKQSNMORTCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901311617
Record name N-(2-Cyanophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901311617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-cyanophenyl)benzamide

CAS RN

40288-69-5
Record name N-(2-Cyanophenyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40288-69-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Cyanophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901311617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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